molecular formula C7H11F2N3 B10907761 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B10907761
M. Wt: 175.18 g/mol
InChI Key: GXNTVPFENMPTAT-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols using a hypervalent iodine reagent like (2,2-difluoro-ethyl)(aryl)iodonium triflate . This method offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles.

Industrial Production Methods

Industrial production of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoroethyl oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with molecular targets and pathways. The difluoroethyl group can modulate the compound’s lipophilicity and acidity, enhancing its binding affinity and specificity to target molecules . The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct physicochemical properties and reactivity. The presence of both difluoroethyl and methyl groups enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C7H11F2N3/c1-4-7(10)5(2)12(11-4)3-6(8)9/h6H,3,10H2,1-2H3

InChI Key

GXNTVPFENMPTAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(F)F)C)N

Origin of Product

United States

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